molecular formula C13H13NO2 B180115 2-Propylquinoline-4-carboxylic acid CAS No. 1019-03-0

2-Propylquinoline-4-carboxylic acid

Cat. No. B180115
CAS RN: 1019-03-0
M. Wt: 215.25 g/mol
InChI Key: GHWNIFKWPIVEPC-UHFFFAOYSA-N
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Description

2-Propylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 . It is used in research and development .


Synthesis Analysis

The synthesis of 2-Propylquinoline-4-carboxylic acid involves several steps. One method involves the use of sulfuric acid, hydrazine hydrate, and ethanol in a multi-step reaction . The reaction conditions include reflux for 1 hour, followed by microwave irradiation at 140°C .


Molecular Structure Analysis

The InChI code for 2-Propylquinoline-4-carboxylic acid is 1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving 2-Propylquinoline-4-carboxylic acid are complex and can involve multiple steps . For example, one reaction involves the use of sulfuric acid, hydrazine hydrate, and ethanol in a multi-step process .


Physical And Chemical Properties Analysis

2-Propylquinoline-4-carboxylic acid has a molecular weight of 215.25 . It is a powder at room temperature . The melting point is between 159-160°C .

Scientific Research Applications

  • Organic Synthesis

    • Application : 2-Propylquinoline-4-carboxylic acid is a type of carboxylic acid, which are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers .
    • Method of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. Generally, carboxylic acids can participate in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .
    • Results : The outcomes of these syntheses can also vary widely, but the use of carboxylic acids can often lead to the production of a wide range of organic compounds .
  • Nanotechnology

    • Application : Carboxylic acids, including 2-Propylquinoline-4-carboxylic acid, can be used in nanotechnology for the modification of the surface of metallic nanoparticles or carbon nanostructures .
    • Method of Application : The carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
    • Results : The use of carboxylic acids in this way can help to improve the properties of the nanoparticles or nanostructures, making them more suitable for various applications .
  • Alkaline Phosphatase Inhibitors
    • Application : A diverse range of quinoline-4-carboxylic acid derivatives, including 2-Propylquinoline-4-carboxylic acid, has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
    • Method of Application : The compounds were synthesized and their inhibitory effects on alkaline phosphatases were evaluated .
    • Results : Most of the tested compounds showed remarkable inhibition of various types of human alkaline phosphatases. For example, compound 3j was identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP) with an IC 50 value of 22 ± 1 nM .

Safety And Hazards

The safety data sheet for 2-Propylquinoline-4-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to handle this compound with appropriate protective equipment .

Relevant Papers Several papers have been published on the topic of 2-Propylquinoline-4-carboxylic acid. These include studies on its synthesis , its molecular structure , and its potential applications . These papers provide valuable insights into the properties and potential uses of this compound.

properties

IUPAC Name

2-propylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWNIFKWPIVEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357576
Record name 2-propylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylquinoline-4-carboxylic acid

CAS RN

1019-03-0
Record name 2-propylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
OO Ajani, KT Iyaye, OY Audu… - Journal of …, 2018 - Wiley Online Library
… by the synthesis of 2-propylquinoline-4-carboxylic acid (1) … the potassium salt of 2-propylquinoline-4-carboxylic acid. The … air-dried to afford 2-propylquinoline-4-carboxylic acid 1 as red …
Number of citations: 29 onlinelibrary.wiley.com
OO Ajani, KT Iyaye, DV Aderohunmu… - Arabian Journal of …, 2020 - Elsevier
Microwave-assisted approach was utilized as green approach to access a series of 2-propylquinoline-4-carbohydrazide hydrazone derivatives 10a-j of aromatic and heteroaromatic …
Number of citations: 15 www.sciencedirect.com
Ł Popiołek - International Journal of Molecular Sciences, 2021 - mdpi.com
… Olayinka et al. synthesized a series of new hydrazide–hydrazones of 2-propylquinoline-4-carboxylic acid and carried out antibacterial activity screening towards six bacterial strains (P. …
Number of citations: 34 www.mdpi.com
E Raczuk, B Dmochowska, J Samaszko-Fiertek… - Molecules, 2022 - mdpi.com
Schiff bases are a vast group of compounds characterized by the presence of a double bond linking carbon and nitrogen atoms, the versatility of which is generated in the many ways to …
Number of citations: 91 www.mdpi.com

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